Talsaclidine

概要

説明

準備方法

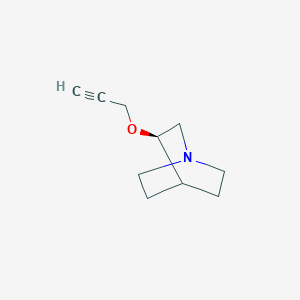

The synthesis of Talsaclidine involves the formation of a 1-azabicyclo[2.2.2]octane moiety. One of the synthetic routes includes the reaction of a propargyl alcohol derivative with a quinuclidine derivative under specific conditions .

化学反応の分析

General Information

- Generic Name: Talsaclidine

- Other Names: WAL-2014

- Type: Small Molecule

- Investigational: this compound has been used in trials studying the treatment of Alzheimer's Disease [7, 14].

- Chemical Formula: C10H15NO

- Average Weight: 165.236

This compound and Receptor Interactions

This compound interacts with muscarinic acetylcholine receptors, which are involved in various physiological processes. It acts as a full agonist at the M1 receptor subtype, meaning it can produce a maximal response when binding to this receptor. At the M2 and M3 receptor subtypes, it acts as a partial agonist, producing a weaker response compared to a full agonist [1, 2].

Functional Selectivity

This compound exhibits functional selectivity, particularly for the M1 receptor [2, 6]. In functional pharmacological assays, it has been described as a functionally preferential M1 agonist with full intrinsic activity and less pronounced effects at M2- and M3 receptors [6, 26, 30]. In vitro studies using Chinese hamster ovary (CHO) cells expressing human M1, M2, and M3 receptors showed that this compound stimulated 66.3% of the carbachol-induced proton efflux in cells expressing the M1-receptor, was inactive at the M2-receptor, and only weakly active at the M3-receptor (18.6% of the carbachol-induced response) .

Effects on APP Processing

This compound's effect on amyloid precursor protein (APP) processing has been investigated [2, 9]. Stimulation of cells with this compound resulted in a concentration-dependent increase in α-SEAP-APPs secretion (EC50 = 3.8 mM) and a simultaneous decrease in β-SEAP-APPs secretion (IC50 = 2.9 mM) . this compound (n = 34) decreased CSF levels of Aβ42 by a median of 19% (p < 0.001) as compared to baseline. The mean difference between CSF levels of Aβ42 before and after treatment with this compound (n = 34) was -46 +/- 73 (SD) pg/ml as compared to 0 +/- 8 (SD) pg/ml with placebo (n = 6) (p < 0.05) .

Impact on Alzheimer's Disease

This compound was under development for the treatment of Alzheimer's disease [1, 7, 14, 17]. This compound is a selective muscarinic M1 agonist that stimulates the nonamyloidogenic α-secretase pathway in model systems . Treatment with the m1 agonist this compound reduced A beta peptides, and particularly A beta 42, in AD patients, suggesting it as a potential amyloid lowering therapy of AD .

Side Effects

This compound development was limited by dose-limiting side effects, including increased heart rate and blood pressure, increased salivation, urinary frequency and burning upon urination, increased lacrimation and nasal secretion, abnormal accommodation, heartburn, upset stomach as well as cramps, nausea, vomiting and diarrhea, excessive sweating, and palpitations .

科学的研究の応用

Alzheimer's Disease

Numerous clinical studies have investigated the efficacy of talsaclidine in reducing amyloid beta levels in patients with Alzheimer's disease. Key findings from these studies include:

- Reduction of Amyloid Beta Levels : In a randomized, double-blind, placebo-controlled trial involving 40 AD patients, this compound treatment resulted in a significant decrease in cerebrospinal fluid (CSF) levels of amyloid beta 42 by a median of 19% (p < 0.001) compared to baseline levels. In contrast, placebo-treated patients showed an increase in amyloid beta 40 levels .

- Cognitive Improvement : this compound has been associated with improvements in cognitive function. In various preclinical models and human trials, it has demonstrated potential benefits in reversing memory deficits induced by scopolamine and improving overall cognitive performance .

Other Neurodegenerative Disorders

While most research has focused on Alzheimer's disease, the implications of this compound's mechanism may extend to other neurodegenerative conditions characterized by cholinergic deficits. Its ability to enhance cholinergic signaling could theoretically benefit conditions like Lewy body dementia and schizophrenia, although specific studies are still limited .

Research Findings and Case Studies

The following table summarizes key findings from notable studies on this compound:

作用機序

Talsaclidine exerts its effects by binding to muscarinic acetylcholine receptors, specifically the M1, M2, and M3 subtypes . It acts as a full agonist at the M1 receptor, promoting neuronal stimulation. At the M2 and M3 receptors, it acts as a partial agonist, leading to varied physiological responses. The molecular targets include the muscarinic receptors, and the pathways involved are primarily related to cholinergic neurotransmission .

類似化合物との比較

Talsaclidine is compared with other muscarinic receptor agonists such as Aceclidine and Vedaclidine . While Aceclidine and Vedaclidine also target muscarinic receptors, this compound’s unique profile as a full agonist at the M1 receptor and partial agonist at M2 and M3 receptors distinguishes it from these compounds. This unique receptor activity profile contributes to its specific pharmacological effects and potential therapeutic applications .

Similar Compounds

- Aceclidine

- Vedaclidine

生物活性

Talsaclidine, also known as WAL 2014 FU, is a selective muscarinic M1 receptor agonist that has garnered interest for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cognitive function, and relevant clinical findings.

This compound selectively targets the M1 subtype of muscarinic acetylcholine receptors (mAChRs), which are critical for cognitive processes such as learning and memory. Unlike other muscarinic agonists that may activate multiple receptor subtypes, this compound exhibits a preferential activation profile, primarily influencing M1 receptors while showing minimal activity at M2 to M5 receptors . This selectivity is significant as it potentially reduces side effects associated with non-selective muscarinic activation.

Table 1: Receptor Binding Affinity of this compound

| Receptor Type | Binding Affinity (IC50) |

|---|---|

| M1 | 41 μM |

| M2 | No significant activity |

| M3 | No significant activity |

| M4 | No significant activity |

| M5 | No significant activity |

Effects on Cognitive Function

Research indicates that this compound can reverse cognitive deficits induced by various agents, including scopolamine and amyloid-beta peptides. In animal models, this compound has demonstrated efficacy in improving performance in memory-related tasks. For instance, studies show that it alleviates learning impairments in mice and aged rhesus monkeys .

Case Study: Alzheimer’s Disease

A clinical study evaluated the effects of this compound in patients with Alzheimer's disease. The results suggested that treatment with this selective muscarinic agonist led to a decrease in cerebrospinal fluid levels of total amyloid-beta peptide, indicating a potential mechanism for amyloid-lowering therapy . This finding aligns with the hypothesis that enhancing M1 receptor activity may modulate amyloidogenic pathways.

Clinical Trials and Findings

This compound has undergone several clinical trials to assess its safety and efficacy. Notably:

- Phase 1 Trials : Initial trials focused on establishing a safe dosage and evaluating tolerability. These trials reported no significant adverse events or gastrointestinal distress .

- Efficacy Trials : Further studies aimed to determine the compound's ability to improve cognitive function in patients with mild cognitive impairment. Although some trials were terminated early due to changes in indication, preliminary results indicated improvements in memory and attention measures compared to placebo .

Table 2: Summary of Clinical Trials Involving this compound

| Trial Phase | Objective | Outcome |

|---|---|---|

| Phase 1 | Safety and tolerability | No adverse events reported |

| Phase 2 | Efficacy in cognitive impairment | Improvements noted; trials terminated early |

特性

IUPAC Name |

(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-7-12-10-8-11-5-3-9(10)4-6-11/h1,9-10H,3-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFJONKUSLSKSW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCO[C@H]1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163565 | |

| Record name | Talsaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147025-53-4 | |

| Record name | Talsaclidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147025-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talsaclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147025534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talsaclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12287 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talsaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azabicyclo(2.2.2)octane, 3-(2-propynyloxy)-, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALSACLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8VSL798T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。